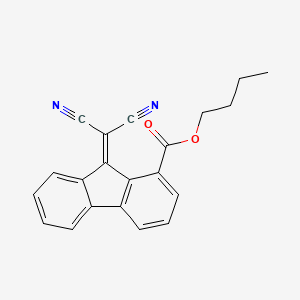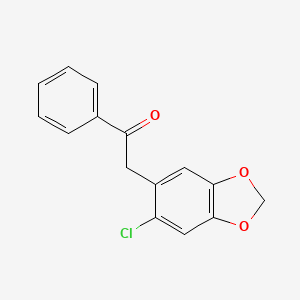
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is a chemical compound that features a unique structure combining a benzodioxole ring with a phenyl group and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Chlorination: The benzodioxole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride.
Coupling with Phenyl Group: The chlorinated benzodioxole is then coupled with a phenyl group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to inhibit tubulin polymerization.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- exerts its effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the disruption of microtubule dynamics.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler structure without the phenyl and chloro substituents.
2-(1,3-Benzodioxol-5-yl)-1-phenylethanone: Lacks the chloro substituent.
6-Chloro-1,3-benzodioxole: Lacks the phenyl and ethanone groups.
Uniqueness
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is unique due to its combination of a benzodioxole ring, a phenyl group, and a chloro substituent, which imparts specific chemical and biological properties not found in simpler analogs .
Propiedades
Número CAS |
214288-78-5 |
|---|---|
Fórmula molecular |
C15H11ClO3 |
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H11ClO3/c16-12-8-15-14(18-9-19-15)7-11(12)6-13(17)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |
Clave InChI |
MWJSGEGZFOICSO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
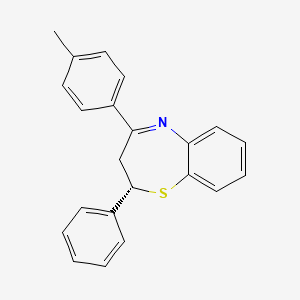
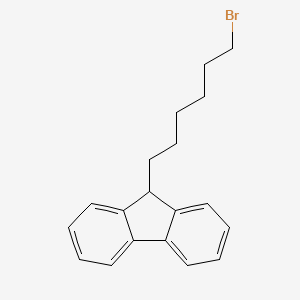
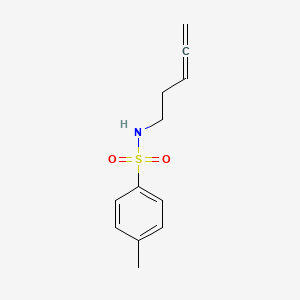
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
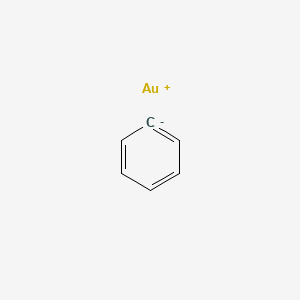

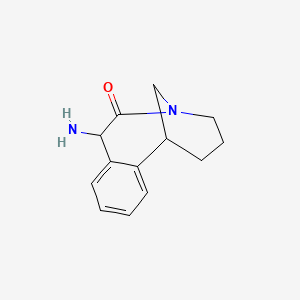
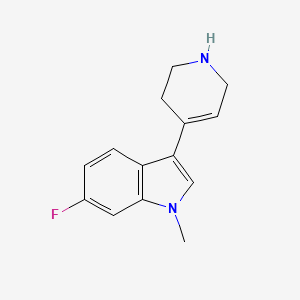
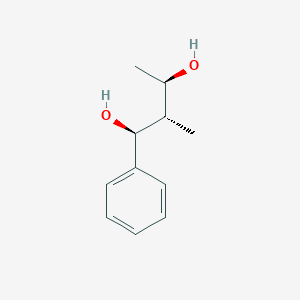
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
